4-(4-nitrophenoxy)-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
The compound 4-(4-nitrophenoxy)-N-1,3-thiazol-2-ylbenzamide belongs to a class of organic compounds known for their potential in various biological activities. While specific research on this compound is limited, its structural analogs have been studied for their chemical synthesis, molecular structure, and potential biological activities, providing insights into the characteristics and applications of similar compounds.
Synthesis Analysis
The synthesis of structurally related compounds involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular framework. For example, a similar compound, N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, was synthesized from 4-(4-nitrophenoxy)phenyl thiourea, showcasing the approach to building complex structures from simpler molecules (Bhandari & Gaonkar, 2016).
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. These methods provide detailed insights into the spatial arrangement of atoms within a molecule and the electronic structure, essential for understanding the compound's reactivity and properties. For instance, the crystal and molecular structure of related compounds have been determined, offering a glimpse into the intermolecular interactions and structural configuration (Rahmani et al., 2017).
properties
IUPAC Name |
4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-15(18-16-17-9-10-24-16)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)19(21)22/h1-10H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHOISACFFTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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